

# "cis-1-Fluoro-1-propene" chemical structure and CAS number

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## Compound of Interest

Compound Name: *cis-1-Fluoro-1-propene*

Cat. No.: B096411

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## An In-depth Technical Guide to cis-1-Fluoro-1-propene

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **cis-1-Fluoro-1-propene**, a fluorinated alkene of interest in organic synthesis and materials science. The document details its chemical structure, Chemical Abstracts Service (CAS) number, and key physical and chemical properties. A summary of available quantitative data is presented in tabular format for ease of reference. While specific detailed experimental protocols for the synthesis of **cis-1-Fluoro-1-propene** are not readily available in the public domain, this guide outlines a general synthetic strategy based on established methods for the stereoselective synthesis of fluoroalkenes. Furthermore, a conceptual workflow for its synthesis and subsequent characterization is provided. The guide also includes a brief discussion on the significance of fluorinated motifs in drug discovery, contextualizing the potential applications of **cis-1-Fluoro-1-propene** and its derivatives.

### Chemical Identity and Structure

**cis-1-Fluoro-1-propene** is a halogenated hydrocarbon with the chemical formula  $C_3H_5F$ .<sup>[1][2]</sup> It is the (Z)-isomer of 1-fluoropropene, where the fluorine atom and the methyl group are on the

same side of the carbon-carbon double bond.

- Chemical Name: **cis-1-Fluoro-1-propene**
- Systematic IUPAC Name: (1Z)-1-fluoroprop-1-ene
- CAS Number: 19184-10-2[1][2]
- Molecular Formula: C<sub>3</sub>H<sub>5</sub>F[1][2]
- Molecular Weight: 60.0702 g/mol [1][2]

Chemical Structure:

Caption: Conceptual workflow for the synthesis and characterization of **cis-1-Fluoro-1-propene**.

## Relevance in Drug Development

While **cis-1-Fluoro-1-propene** itself is not a known therapeutic agent, the introduction of fluorine atoms into organic molecules is a widely employed strategy in drug discovery and development. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Incorporating fluorine can:

- Enhance Metabolic Stability: The C-F bond is highly stable and resistant to enzymatic cleavage, which can block metabolic pathways and increase the half-life of a drug.
- Modulate Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
- Influence Binding Affinity: The electronic effects of fluorine can alter the pKa of nearby functional groups and influence non-covalent interactions with biological targets, potentially leading to increased potency and selectivity.

- **Conformational Control:** The introduction of fluorine can induce specific conformational preferences in a molecule, which can be crucial for optimal binding to a receptor or enzyme.

Given these advantages, **cis-1-Fluoro-1-propene** can be considered a valuable synthetic building block for the introduction of a fluorinated propenyl moiety into more complex molecules with potential therapeutic applications. Further research into the reactions and applications of this compound could open new avenues for the design of novel drug candidates.

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## References

- 1. cis-1-Fluoro-1-propene [webbook.nist.gov]
- 2. cis-1-Fluoro-1-propene [webbook.nist.gov]
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